molecular formula C18H15N3O4 B5122887 N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B5122887
M. Wt: 337.3 g/mol
InChI Key: NSWQTXYWKUEPAL-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features an indole moiety and a benzodioxine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the construction of the indole and benzodioxine rings followed by their coupling. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale reactions, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific combination of the indole and benzodioxine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-10-6-7-12-11(8-10)16(18(23)19-12)20-21-17(22)15-9-24-13-4-2-3-5-14(13)25-15/h2-8,15,19,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWQTXYWKUEPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3COC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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